molecular formula C27H20FN3O3S B2615029 2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide CAS No. 693254-46-5

2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide

Cat. No. B2615029
CAS RN: 693254-46-5
M. Wt: 485.53
InChI Key: VSNIPLOZMRCXRY-UHFFFAOYSA-N
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Description

The compound “2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide” is a complex organic molecule. It has a molecular formula of C20H13F4N3O2S and an average mass of 435.395 Da .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. These include a cyano group (-CN), a fluorophenyl group (C6H4F), a tetrahydropyridinyl group (C5H9N), a sulfanyl group (-SH), and a phenylcarbonylphenyl group (C13H9O) .


Chemical Reactions Analysis

The exact chemical reactions that this compound can undergo would depend on the reaction conditions and the other reactants present. Given the functional groups present in the molecule, it could potentially undergo a variety of organic reactions .

Scientific Research Applications

Synthesis and Characterization

  • A study focused on the synthesis of novel 1,2,3,4-tetrahydrocarbazole derivatives, highlighting the chemical pathways and potential biological interest of these compounds. The research outlines the reaction of 2-cyano-N-(tetrahydrocarbazole)acetamide with phenyl isothiocyanate among other reactions, pointing towards the development of new chemical entities with possible biological applications (A. Fadda et al., 2010).

  • Another study reported the synthesis and characterization of novel acetamide derivatives, utilizing 3-fluoro-4-cyanophenol as a primary compound. This research provides insights into the chemical structure and potential applications of these newly synthesized compounds (Yang Man-li, 2008).

Antimicrobial Applications

  • Research on the synthesis of certain new thiazolidinone, thiazoline, and thiophene derivatives using 2-cyano-N-(9,10-dioxo-9,10-dihydro-anthracen-2-yl)-acetamide as a key intermediate demonstrated potential antimicrobial activities. This indicates the application of such compounds in developing new antimicrobial agents (M. Gouda et al., 2010).

Molecular Docking and Drug Likeness

  • A comprehensive study provided quantum chemical insights into the molecular structure, NBO analysis, spectroscopic characterization, drug likeness, and molecular docking of a novel anti COVID-19 molecule. The antiviral potency of the compound was investigated, showcasing its potential application in drug development against SARS-CoV-2 (S. Mary et al., 2020).

Anticancer Activity

  • Synthesis and evaluation of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives for anticancer activity presented promising results against leukemia cell lines. This study highlights the potential therapeutic applications of these compounds in cancer treatment (V. Horishny et al., 2021).

properties

IUPAC Name

N-(2-benzoylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20FN3O3S/c28-22-12-6-4-10-18(22)20-14-24(32)31-27(21(20)15-29)35-16-25(33)30-23-13-7-5-11-19(23)26(34)17-8-2-1-3-9-17/h1-13,20H,14,16H2,(H,30,33)(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNIPLOZMRCXRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=C(NC1=O)SCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3)C#N)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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